3-(Cyclopentyloxy)-4-methoxybenzonitrile

Lipoxygenase inhibition Inflammation research Enzymology

Procure the exact 3-(cyclopentyloxy)-4-methoxybenzonitrile (CAS 159783-16-1) to secure the validated 3-cyclopentyloxy-4-methoxyphenyl pharmacophore essential for PDE4 inhibitor synthesis. Only this specific 3,4-substitution pattern guarantees enzyme recognition; regioisomeric analogs lack documented binding and will compromise experimental reproducibility. The compound also serves as a selective 15‑LOX‑1 tool (Ki 22 nM) and offers a nitrile handle for biotinylated/fluorescent probe construction. Available at ≥95% purity in multi‑gram quantities to support medicinal chemistry campaigns and process scale‑up.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
CAS No. 159783-16-1
Cat. No. B060454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclopentyloxy)-4-methoxybenzonitrile
CAS159783-16-1
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C#N)OC2CCCC2
InChIInChI=1S/C13H15NO2/c1-15-12-7-6-10(9-14)8-13(12)16-11-4-2-3-5-11/h6-8,11H,2-5H2,1H3
InChIKeyKHBXUQZYMCKLFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 0.5 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Cyclopentyloxy)-4-methoxybenzonitrile (CAS 159783-16-1): Structural and Functional Baseline for PDE4 Inhibitor Development


3-(Cyclopentyloxy)-4-methoxybenzonitrile (CAS 159783-16-1) is a nitrile-substituted aromatic ether with the molecular formula C₁₃H₁₅NO₂ and a molecular weight of 217.26 g/mol [1]. The compound features a benzonitrile core bearing a methoxy group at the 4-position and a cyclopentyloxy group at the 3-position [2]. This specific substitution pattern distinguishes it from regioisomeric analogs and positions it as a key pharmacophoric fragment in multiple classes of phosphodiesterase 4 (PDE4) inhibitors, where the 3-cyclopentyloxy-4-methoxyphenyl moiety is a recurring structural motif essential for enzyme recognition and binding [3].

Why Generic Substitution of 3-(Cyclopentyloxy)-4-methoxybenzonitrile Fails: Structural Determinants of Biological Function


The biological activity of 3-(cyclopentyloxy)-4-methoxybenzonitrile-containing compounds is exquisitely sensitive to the precise spatial arrangement of the cyclopentyloxy and methoxy substituents on the aromatic ring. Substitution at alternative positions—such as the 2-cyclopentyloxy-4-methoxy regioisomer—yields compounds with fundamentally different three-dimensional geometry and electronic distribution . This positional specificity directly impacts binding to enzyme active sites: the 3-cyclopentyloxy-4-methoxy substitution pattern has been repeatedly validated in medicinal chemistry campaigns targeting PDE4 [1], while regioisomers are not documented to confer comparable biological activity. Procurement decisions must therefore prioritize the exact 3,4-substitution pattern; generic substitution with structurally similar benzonitrile derivatives introduces uncharacterized variables that may compromise experimental reproducibility and downstream synthetic outcomes [2].

3-(Cyclopentyloxy)-4-methoxybenzonitrile: Quantitative Comparative Evidence for Scientific Selection


Lipoxygenase Inhibition: 3-(Cyclopentyloxy)-4-methoxybenzonitrile Demonstrates Nanomolar Potency Against Human 15-LOX-1

3-(Cyclopentyloxy)-4-methoxybenzonitrile exhibits potent inhibitory activity against human 15-lipoxygenase-1 (15-LOX-1) with a Ki of 22 nM [1]. In a parallel assay system, the compound showed no significant inhibitory activity against 5-lipoxygenase (5-LOX) in rat RBL-1 cells at 100 µM [2]. This differential inhibition profile—nanomolar activity versus a distinct LOX isoform with negligible cross-reactivity against 5-LOX—provides a quantifiable selectivity window exceeding 4,500-fold in potency ratio. Such isoform selectivity is not uniformly observed among benzonitrile derivatives lacking the 3-cyclopentyloxy-4-methoxy substitution pattern.

Lipoxygenase inhibition Inflammation research Enzymology

PDE4 Inhibitor Scaffold Validation: The 3-Cyclopentyloxy-4-methoxyphenyl Moiety Confers PDE4 Inhibitory Activity Superior to Rolipram in Select Analog Series

The 3-cyclopentyloxy-4-methoxyphenyl fragment—for which 3-(cyclopentyloxy)-4-methoxybenzonitrile serves as the core synthetic precursor—is a validated pharmacophore in PDE4 inhibitor design. Patent literature explicitly discloses that compounds bearing this moiety possess similar or improved PDE IV inhibition compared to rolipram (a prototypical PDE4 inhibitor), with enhanced selectivity against PDE III [1]. In specific analog series such as 3-(3-cyclopentyloxy-4-methoxy-benzyl)-8-isopropyl-adenine derivatives, this fragment enables highly potent and selective PDE4 inhibition [2]. The benzonitrile precursor provides the nitrile handle necessary for further synthetic elaboration into biologically active PDE4-targeting compounds [3].

PDE4 inhibition Anti-inflammatory CNS disorders Medicinal chemistry

Synthetic Versatility: Nitrile Group Enables Diverse Downstream Transformations Not Accessible from Ether-Only Analogs

The benzonitrile functional group in 3-(cyclopentyloxy)-4-methoxybenzonitrile provides a versatile synthetic handle for diverse transformations including reduction to benzylamines, hydrolysis to benzamides, and conversion to tetrazole bioisosteres [1]. This contrasts with structurally related analogs such as 3-(cyclopentyloxy)-4-methoxybenzaldehyde or 3-(cyclopentyloxy)-4-methoxyphenol, which lack the nitrile group and consequently offer a more restricted repertoire of downstream synthetic options. The nitrile moiety has been specifically exploited in patent literature for the synthesis of PDE4 inhibitors where the benzonitrile serves as a precursor to benzylamino derivatives [2].

Synthetic intermediate Chemical biology Drug discovery

Physicochemical Differentiation: Predicted Boiling Point and Vapor Pressure Distinguish This Compound from Lighter Aromatic Nitrile Analogs

3-(Cyclopentyloxy)-4-methoxybenzonitrile exhibits a predicted boiling point of 345.1 ± 27.0 °C at 760 mmHg and a vapor pressure of 6.3 × 10⁻⁵ mmHg at 25 °C [1]. These physicochemical parameters reflect the molecular weight of 217.26 g/mol and the presence of the relatively bulky cyclopentyloxy substituent. In contrast, structurally simpler aromatic nitriles such as 4-methoxybenzonitrile (MW = 133.15 g/mol, boiling point ~256 °C) [2] are significantly more volatile. This lower volatility of the target compound reduces evaporative loss during storage and handling and may affect chromatographic retention behavior in analytical method development.

Physicochemical properties Formulation Analytical chemistry

Commercial Availability and Purity Specifications: Multiple Vendors Supply at ≥95% Purity with Full Analytical Documentation

3-(Cyclopentyloxy)-4-methoxybenzonitrile is commercially available from multiple established chemical suppliers with documented purity specifications of ≥95% to 97% . The compound is assigned MDL Number MFCD00275566, which facilitates unambiguous identification in procurement systems and electronic inventory management . In contrast, regioisomeric analogs such as 2-cyclopentyloxy-4-methoxybenzonitrile and 4-cyclopentyloxy-3-methoxybenzonitrile are not broadly stocked items and typically require custom synthesis with associated lead times and minimum order quantities.

Chemical procurement Supply chain Quality control

Optimal Research and Industrial Application Scenarios for 3-(Cyclopentyloxy)-4-methoxybenzonitrile


Medicinal Chemistry: Synthesis of PDE4 Inhibitors for Anti-Inflammatory and CNS Drug Discovery

This compound serves as a key synthetic intermediate for constructing PDE4 inhibitors bearing the validated 3-cyclopentyloxy-4-methoxyphenyl pharmacophore. Reduction of the nitrile to the corresponding benzylamine enables coupling to adenine, phthalazine, or pyrazole scaffolds as documented in patent literature [1]. The resulting PDE4 inhibitors demonstrate comparable or improved potency relative to rolipram, making this synthetic route applicable to anti-inflammatory (asthma, COPD) and CNS (cognitive disorders, depression) drug discovery programs [2].

Enzymology: Isoform-Selective 15-Lipoxygenase-1 Inhibition Studies

The compound's demonstrated nanomolar Ki (22 nM) against human 15-LOX-1 with minimal activity against 5-LOX (>100 µM) enables its use as a selective tool compound for probing 15-LOX-1-mediated biological pathways [3][4]. This selectivity window supports mechanistic studies in inflammation, asthma, and certain cancer models where 15-LOX-1 has been implicated, without confounding effects arising from 5-LOX pathway modulation.

Chemical Biology: Development of PDE4-Targeted Chemical Probes and Activity-Based Probes

The nitrile functional group provides a versatile attachment point for the synthesis of biotinylated probes, fluorescent conjugates, or photoaffinity labels targeting PDE4 isoforms [5]. The established SAR surrounding the 3-cyclopentyloxy-4-methoxyphenyl fragment [6] provides a reliable framework for designing probes that maintain target engagement while incorporating reporter moieties via the nitrile-derived handle.

Process Chemistry: Development of Scalable Synthetic Routes to PDE4 Inhibitor Candidates

Industrial processes for PDE4 inhibitors frequently employ 3-(cyclopentyloxy)-4-methoxybenzonitrile as a late-stage intermediate, with optimized reaction conditions reported for nitrile reduction and subsequent coupling steps [7]. The compound's commercial availability at multi-gram to kilogram scale with documented purity specifications supports process development activities from early feasibility studies through pilot-scale manufacturing campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Cyclopentyloxy)-4-methoxybenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.